3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
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Overview
Description
3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that features multiple fluorine atoms, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine. This intermediate can then undergo further reactions to introduce the azetidine and sulfonamide groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its fluorinated pyridine ring is a common motif in many agrochemicals, making it useful for developing new pesticides or herbicides.
Material Science: The compound’s stability and reactivity can be leveraged in the development of new materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the sulfonamide group can form strong interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and difluoropyridine motifs but lacks the azetidine and sulfonamide groups.
1,3-Difluorobenzene: Contains a difluorobenzene ring but lacks the pyridine, azetidine, and sulfonamide groups.
1,3-Dioxolane, 4,5-difluoro-2,2-bis(trifluoromethyl): Features difluoro and trifluoromethyl groups but has a different core structure.
Uniqueness
The uniqueness of 3,5-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide lies in its combination of multiple fluorine atoms, a pyridine ring, an azetidine ring, and a sulfonamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12F5N3O2S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3,5-difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H12F5N3O2S/c16-10-4-11(17)6-13(5-10)26(24,25)22-12-7-23(8-12)14-3-9(1-2-21-14)15(18,19)20/h1-6,12,22H,7-8H2 |
InChI Key |
ZTTYGPSQXPZPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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